molecular formula C18H17N3O4S2 B2828756 1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 946359-34-8

1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B2828756
CAS RN: 946359-34-8
M. Wt: 403.47
InChI Key: XUNJDXMAHMHPNL-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications

Nitration of Aromatic Compounds

Research by Zolfigol et al. (2012) on the use of ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)) highlights the efficient nitration of aromatic compounds. This study demonstrates the potential application of related compounds in the synthesis and modification of aromatic structures through nitration reactions, suggesting a method for the functionalization of compounds like 1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide in organic synthesis Zolfigol et al., 2012.

Synthesis of Thienopyridines

Klemm et al. (1985) explored synthetic routes to thieno[3,2-b]pyridines, providing a foundation for understanding how similar thienoimidazole compounds could be synthesized and potentially modified. This research is indicative of the synthetic versatility and potential applications of thienoimidazole derivatives in developing pharmaceuticals and other nitrogen-rich heterocyclic compounds Klemm et al., 1985.

Corrosion Inhibition

Singh et al. (2017) investigated the corrosion inhibition performance of novel imidazole derivatives on J55 steel in a CO2 saturated brine solution. The study highlights the potential application of similar compounds as corrosion inhibitors, offering insights into the protective mechanisms at the molecular level. These findings suggest that derivatives of this compound could be explored for their corrosion inhibition properties Singh et al., 2017.

Electrochemical Studies

A study by Soylemez et al. (2015) on the electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene (EDOT) reveals the potential of thienoimidazole compounds in electrochemical applications. This research suggests that compounds with similar structures could be utilized in the development of materials with desirable electrochromic properties, indicating a route for the application of this compound in material science and sensor technology Soylemez et al., 2015.

properties

IUPAC Name

3-(3-methylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-12-3-2-4-15(9-12)20-17-11-27(24,25)10-16(17)19(18(20)26)13-5-7-14(8-6-13)21(22)23/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNJDXMAHMHPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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